Methyl 4-methoxy-1H-indole-6-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methoxy-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-6-7(11(13)15-2)5-9-8(10)3-4-12-9/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGRBMGAWHIYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478366 | |
| Record name | Methyl 4-methoxy-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41082-79-5 | |
| Record name | Methyl 4-methoxy-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathway Elucidation for Methyl 4 Methoxy 1h Indole 6 Carboxylate
Seminal Synthetic Routes to the Indole (B1671886) Scaffold
The construction of the indole core has been a subject of extensive research for over a century. Several classical methods remain fundamental in organic synthesis, providing the foundational pathways to the bicyclic indole structure.
Fischer Indole Synthesis : Developed in 1883, the Fischer indole synthesis is arguably the most well-known method for preparing indoles. beilstein-journals.org It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. beilstein-journals.orgchemistryviews.org The mechanism proceeds through the formation of a phenylhydrazone, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement (the key step), loss of ammonia (B1221849), and subsequent aromatization to yield the indole ring. chemistryviews.org While versatile, a major drawback of this method can be its ineffectiveness in preparing certain substituted indoles, such as 5-methoxyindole (B15748) and 7-methoxyindole, as it relies on a sigmatropic rearrangement for the crucial ortho substitution. luc.edu
Bischler-Möhlau Indole Synthesis : The Bischler synthesis involves the reaction of an α-halo-ketone with an excess of an aniline (B41778). beilstein-journals.orgchim.it A related method, the Bischler-Möhlau indole synthesis, uses a similar principle. These methods are particularly useful for synthesizing specific isomers that may be difficult to obtain through other routes. chim.it
Gassman Indole Synthesis : The Gassman synthesis provides a one-pot reaction to produce 3-thioalkoxyindoles from an aniline. luc.edu The process involves sequential addition of a hypohalite and base, followed by a Raney-nickel reduction to yield the desulfurized indole. luc.edu This method is generally effective for 2,3-unsubstituted indoles but has limitations, particularly with electron-withdrawing groups on the benzene (B151609) ring. luc.edu
These seminal routes, while powerful, often require harsh conditions and may lack the regiochemical control needed for complex, polysubstituted indoles like Methyl 4-methoxy-1H-indole-6-carboxylate. Their principles, however, have inspired the development of more refined and targeted synthetic strategies.
Novel Functionalization Approaches for the Indole Core
Modern synthetic chemistry has shifted towards the late-stage functionalization of the pre-formed indole nucleus, allowing for more efficient and diverse derivatization.
Direct C-H Functionalization : This strategy has emerged as a powerful tool for creating C-C bonds directly from unfunctionalized C-H bonds, offering an atom-economical route to target molecules. acs.org Ruthenium catalysts, for example, have been used for the highly regioselective functionalization of the C-4 position of the indole ring by employing an aldehyde as a directing group. acs.org This approach is significant as 4-substituted indoles are key precursors for many biologically active alkaloids. acs.org
Carbonylative Approaches : Carbonylation reactions introduce a carbonyl group into an organic substrate and have become a versatile method for synthesizing and functionalizing indoles. beilstein-journals.org Palladium-catalyzed C-H alkoxycarbonylation can convert indole derivatives directly into indole-3-carboxylates. beilstein-journals.org While this typically targets the C3 position, modifications and specific substrate design could potentially be adapted for other positions.
Cross-Coupling Reactions : Transition-metal catalyzed cross-coupling reactions are indispensable for indole synthesis and functionalization. mdpi.commdpi.com The Sonogashira cross-coupling of an o-haloaniline with a terminal alkyne, followed by a cyclization step, is a viable two-step approach to the indole nucleus. mdpi.com This allows for the introduction of various substituents depending on the chosen coupling partners.
These novel methods provide powerful tools for the targeted synthesis of complex indoles, moving beyond the limitations of classical cyclization reactions.
Regioselective and Stereoselective Synthesis Strategies
Achieving the precise 4-methoxy and 6-carboxylate substitution pattern requires stringent control over reaction regioselectivity.
The C-4 position of indole is generally less reactive than other positions, making the synthesis of 4-substituted indoles a significant challenge. acs.org A key strategy to overcome this is the use of a directing group. Research has shown that an aldehyde functional group can act as a directing group with a Ruthenium catalyst to achieve highly regioselective alkenylation at the C-4 position. acs.org This proceeds through a six-membered transition state, providing a direct and economical route to C-4 functionalized indoles. acs.org
Similarly, various metal-catalyzed approaches have been developed for the regioselective synthesis of substituted indoles. bohrium.com Palladium-catalyzed cascade reactions, for instance, have been employed for the synthesis of 2-substituted indoles, while other catalytic systems using gold, rhodium, and copper have demonstrated good functional group tolerance and regioselectivity in many cases. bohrium.com For the synthesis of 2,3-disubstituted indoles, a one-pot, three-component procedure based on a palladium domino reaction involving a Sonogashira coupling followed by aminopalladation and reductive elimination has proven effective. organic-chemistry.org
Intramolecular cyclization reactions of specifically designed precursors also offer excellent regiochemical control. For example, the acid-catalyzed intramolecular hydroindolation of cis-β-(α′,α′-dimethyl)-4′-methindolylstyrenes can be cyclized to form tetrahydrobenzo[cd]indoles with high regioselectivity. nih.gov Such strategies, which control the ring closure site, are essential for constructing specific fused and substituted indole systems. beilstein-journals.org
Catalytic Methods in this compound Synthesis
Transition metal catalysis is central to modern indole synthesis, offering mild conditions and high efficiency. mdpi.com Palladium, copper, rhodium, and ruthenium are among the most frequently used metals. mdpi.combohrium.com
A highly relevant procedure for forming a substituted indole ester is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. This method was successfully used to synthesize Methyl indole-4-carboxylate from methyl 2-ethenyl-3-nitrobenzoate. The reaction proceeds under a carbon monoxide atmosphere with a palladium catalyst, resulting in the target indole ester in high yield (91%). orgsyn.org This demonstrates a powerful catalytic cyclization that directly installs the methyl carboxylate group onto the indole ring at a specific position determined by the starting material.
Table 1: Catalytic Systems in Indole Synthesis
| Catalyst System | Starting Materials | Product Type | Key Features |
|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | 2-Iodo-N-trifluoroacetylanilide, Acetylene, Bromoarene | 2,3-Substituted Indoles | One-pot, three-component domino reaction. organic-chemistry.org |
| Ru-catalyst | Indole with aldehyde directing group | 4-Substituted Indoles | Highly regioselective C-H functionalization at C-4. acs.org |
| Pd/C, ZnCl₂ | Terminal alkynes, N-tosyl-2-iodoanilines | 2-Substituted Indoles | Uses an economical ZnCl₂ co-catalyst. mdpi.com |
| Pd(OAc)₂ / CO | 2-Nitrostyrene derivative | Indole-4-carboxylate | Reductive N-heteroannulation with direct carboxylation. orgsyn.org |
| CuI / Cs₂CO₃ | 2-Bromo-4,5-dimethoxy-benzaldehyde, Ethyl 2-isocyanoacetate | 5,6-Dimethoxyindole derivative | Efficient cyclization for methoxy-activated indoles. chim.it |
Copper-catalyzed reactions are also prominent, particularly for constructing methoxy-activated indoles. chim.it For example, the cyclization of 2-bromo-4,5-dimethoxy-benzaldehyde with ethyl 2-isocyanoacetate using a copper(I) iodide catalyst provides an efficient route to 5,6-dimethoxyindoles. chim.it Furthermore, catalytic methods have been developed to achieve enantioselectivity. A catalytic version of the Fischer indole synthesis using a chiral phosphoric acid catalyst allows for the production of specific enantiomers of indole derivatives with high selectivity. chemistryviews.org
Optimization of Reaction Parameters for Enhanced Yields and Purity
The success of a synthetic route often hinges on the careful optimization of reaction parameters, including the choice of catalyst, solvent, temperature, and additives.
In the synthesis of N-aryl indoles, a telescoped, three-step, two-pot approach involving hydroaminoalkylation, nickel-catalyzed C-N coupling, and subsequent copper-catalyzed dehydrogenation was developed. acs.org The final oxidation step to form the indole from the indoline (B122111) was optimized using [Cu(MeCN)₄]BF₄ with tert-butylperoxy-2-ethylhexyl carbonate (TBEC) as the oxidant, which provides an environmentally preferable alternative to stoichiometric manganese reagents. acs.org
The choice of solvent and catalyst can dramatically influence the outcome of a reaction, sometimes diverting the pathway to different products. In a palladium(II)-catalyzed cascade transformation of functionalized alkynes, using Pd(OAc)₂ in DMF at 80°C favored the formation of indolizine-fused heterocycles, while switching to PdCl₂ in DMSO at 80°C led to pyrrolizine-fused products from the same starting material. acs.org
A study on the branch-selective allylation of 3-chloroindoles systematically optimized conditions to maximize the yield of the desired product. The investigation screened various additives, temperatures, and stoichiometric ratios. For instance, using N,N-dimethylaniline as an additive at 80°C provided a significantly higher yield compared to other bases or running the reaction at a lower temperature. rsc.org
Table 2: Example of Reaction Condition Optimization
| Entry | Catalyst | Additive (equiv.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | PdCl₂(PPh₃)₂ | N,N-dimethylaniline (1.0) | CH₂Cl₂ | 80 | 67 |
| 2 | PdCl₂(PPh₃)₂ | Pyridine (1.0) | CH₂Cl₂ | 80 | 43 |
| 3 | PdCl₂(PPh₃)₂ | N,N-dimethylaniline (1.0) | CH₂Cl₂ | 60 | 51 |
| 4 | PdCl₂(PPh₃)₂ | N,N-dimethylaniline (1.0) | CH₂Cl₂ | 100 | 65 |
| 5 | PdCl₂(PPh₃)₂ | N,N-dimethylaniline (1.0) | Toluene | 80 | 45 |
(Data adapted from an optimization study for indole allylation, illustrating the impact of various parameters) rsc.org
Such optimization is crucial for developing scalable, efficient, and high-purity syntheses of complex molecules like this compound.
Chemical Reactivity and Derivatization Research of Methyl 4 Methoxy 1h Indole 6 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System
The indole nucleus is inherently electron-rich and susceptible to electrophilic attack. The regioselectivity of electrophilic aromatic substitution (EAS) on the Methyl 4-methoxy-1H-indole-6-carboxylate ring system is dictated by the combined electronic effects of the methoxy (B1213986), carboxylate, and pyrrole (B145914) ring nitrogen substituents. Generally, for indoles, the C3 position is the most nucleophilic and prone to electrophilic attack. beilstein-journals.org However, the substituents on the benzene (B151609) portion of the indole ring also play a crucial role. The 4-methoxy group is a strong activating group and an ortho-, para-director, while the 6-carboxylate group is a deactivating group and a meta-director.
Common electrophilic substitution reactions investigated for indole derivatives include halogenation, nitration, and Friedel-Crafts reactions. nih.gov For methoxy-activated indoles, halogenation provides a key intermediate for further functionalization, such as in coupling reactions. beilstein-journals.org
Representative Electrophilic Aromatic Substitution Reactions on Indole Scaffolds
| Reaction | Reagent(s) | Typical Position of Substitution on Indole Ring | Product Type | Reference |
|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C3, C6, C4 | Bromoindole | beilstein-journals.org |
| Chlorination | Sulfuryl chloride (SO₂Cl₂) | C3, C4, C6 | Chloroindole | beilstein-journals.org |
| Nitration | HNO₃/H₂SO₄ | C3, C5 | Nitroindole | nih.gov |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | C3, C5 | Acylindole | byjus.commasterorganicchemistry.com |
Nucleophilic Transformations Involving the Ester and Methoxy Moieties
The ester and methoxy groups of this compound are susceptible to nucleophilic attack. The methyl ester at the C6 position can undergo nucleophilic acyl substitution reactions. Common transformations include hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to a primary alcohol. google.comttuhsc.edu
The methoxy group at the C4 position is generally less reactive but can be cleaved under harsh conditions, for instance, with strong acids like hydrobromic acid or Lewis acids like boron tribromide, to yield the corresponding phenol (B47542) (a 4-hydroxyindole (B18505) derivative).
Functional Group Interconversions of the Carboxylate Ester
The methyl carboxylate group is a versatile handle for a variety of functional group interconversions.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often using sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent like methanol (B129727), is common. google.comchemspider.com The resulting carboxylate salt is then acidified to yield the carboxylic acid.
Reduction: The ester can be reduced to the corresponding primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. organic-chemistry.orgpolimi.it
Amidation: Reaction of the ester with ammonia (B1221849) or primary or secondary amines can lead to the formation of the corresponding amide. This transformation may require elevated temperatures or the use of a catalyst.
Table of Functional Group Interconversions of a Representative Indole Methyl Ester
| Reaction | Reagent(s) | Product | Reference |
|---|---|---|---|
| Ester Hydrolysis | NaOH, H₂O/MeOH | Carboxylic Acid | google.comchemspider.com |
| Ester Reduction | LiAlH₄, THF | Primary Alcohol | organic-chemistry.org |
| Amidation | Amine, Heat | Amide | ttuhsc.edu |
N-Alkylation and N-Acylation Reactions of the Indole Nitrogen
The nitrogen atom of the indole ring is nucleophilic and can readily undergo alkylation and acylation reactions.
N-Alkylation: In the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF), the indole nitrogen can be deprotonated to form a highly nucleophilic anion. This anion readily reacts with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), to afford N-alkylated indoles. nih.govmdpi.com
N-Acylation: Similarly, N-acylation can be achieved by treating the indole with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. beilstein-journals.orgnih.gov Chemoselective N-acylation can be challenging as C3-acylation can be a competing reaction. The use of thioesters as an acyl source has been reported as a mild and efficient method for the N-acylation of indoles. beilstein-journals.orgnih.gov
Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent(s) | Base/Solvent | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | NaH/DMF | N-Alkyl Indole | nih.gov |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Pyridine | N-Acyl Indole | beilstein-journals.org |
| N-Acylation | Thioester | Cs₂CO₃/Xylene | N-Acyl Indole | beilstein-journals.orgnih.gov |
Metal-Catalyzed Coupling Reactions of this compound Derivatives
To further functionalize the indole core, metal-catalyzed cross-coupling reactions are invaluable tools. These reactions typically require a halogenated precursor of this compound. Halogenation at positions C3, C5, or C7 would provide suitable substrates for reactions like the Suzuki, Heck, and Sonogashira couplings.
Suzuki Coupling: A bromo- or iodo-substituted derivative of the title compound could be coupled with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form a new carbon-carbon bond. beilstein-journals.orgnih.gov
Heck Reaction: The palladium-catalyzed reaction of a halo-indole derivative with an alkene provides a route to vinylated indoles. orgsyn.orgchemicalbook.com
Sonogashira Coupling: The coupling of a halo-indole with a terminal alkyne, catalyzed by palladium and copper, would yield an alkynyl-substituted indole. beilstein-journals.org
Table of Representative Metal-Catalyzed Coupling Reactions on Halo-Indole Scaffolds
| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base | Aryl/Vinyl Indole | beilstein-journals.orgnih.gov |
| Heck Reaction | Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl Indole | orgsyn.orgchemicalbook.com |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl Indole | beilstein-journals.org |
Investigation of Reaction Mechanisms and Intermediates
The mechanisms of the reactions involving this compound are generally well-understood within the broader context of organic chemistry.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, after the initial attack of the electrophile on the indole ring. Subsequent deprotonation restores the aromaticity of the system.
Nucleophilic Acyl Substitution: Reactions at the ester group follow the classic addition-elimination mechanism, where the nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group.
Metal-Catalyzed Coupling Reactions: These reactions proceed through a catalytic cycle involving oxidative addition of the halo-indole to the metal center (e.g., Pd(0)), followed by transmetalation with the coupling partner, and finally reductive elimination to form the product and regenerate the catalyst. youtube.com
The interplay of the activating methoxy group and the deactivating carboxylate group, along with the inherent reactivity of the indole nucleus, makes this compound a molecule with rich and tunable chemical reactivity, offering numerous opportunities for the synthesis of more complex and potentially biologically active compounds.
Applications in Medicinal Chemistry and Biological Activity Research
Utilization as a Key Building Block in Novel Therapeutic Agent Synthesis
Methyl 4-methoxy-1H-indole-6-carboxylate is a valuable starting material and intermediate in the synthesis of more complex, biologically active molecules. chemimpex.com Organic chemists utilize its inherent reactivity to construct a variety of derivatives. For instance, the synthesis of novel indole-2-carboxylate (B1230498) derivatives has been achieved through multi-step reactions starting from related indole (B1671886) structures. nih.gov One common synthetic route involves the treatment of a substituted indole-6-carboxylate with hydrazine (B178648) hydrate (B1144303) to form a carbohydrazide (B1668358) intermediate. nih.gov This intermediate can then be reacted with various aryl isothiocyanates to produce carbothioamide derivatives or with carbon disulfide to create oxadiazole-2-thione compounds, which serve as precursors for further derivatization. nih.gov
The synthesis of 4-methoxyindole, a related core structure, can be achieved from 1-methoxy-2-methyl-3-nitrobenzene through a process involving reaction with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine, followed by reduction with activated zinc. chemicalbook.com Such synthetic strategies highlight the adaptability of the methoxy-indole scaffold for creating diverse molecular libraries aimed at drug discovery. chim.itmdpi.com The compound also serves as an intermediate in the creation of molecules targeting neurological disorders and in the synthesis of natural indole alkaloids. chemimpex.com
Structure-Activity Relationship (SAR) Investigations of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For indole derivatives, the position and nature of substituents on the indole ring significantly influence their pharmacological effects. nih.gov
SAR studies on derivatives of indole-6-carboxylic acid have revealed critical insights. For example, in a series of compounds designed as tyrosine kinase inhibitors, the substitution on a phenyl moiety attached to a carbothioamide or oxadiazole core, which was built upon a 1-methyl-1H-indole-6-carboxylate framework, was shown to be crucial for activity. nih.gov Specifically, a derivative with an unsubstituted phenyl group exhibited the highest inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), while a derivative with a chloro group at the 4-position of the aromatic ring showed the highest activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov
These findings underscore the importance of subtle electronic and steric modifications in determining target selectivity and potency. The presence of the carboxamide moiety in many indole derivatives is often essential for their inhibitory activity, as it can form crucial hydrogen bonds with enzyme and protein targets. nih.gov
Table 1: SAR Insights for Indole-6-Carboxylate Derivatives Targeting Tyrosine Kinases nih.gov
| Base Scaffold | Derivative Type | Key Substituent | Target | Result |
|---|---|---|---|---|
| 1-methyl-1H-indole-6-carboxylate | Hydrazine-1-carbothioamide | Unsubstituted Phenyl | EGFR | Highest inhibitory activity |
Research into Mechanisms of Action of Indole-Based Compounds
Indole derivatives exert their biological effects through a wide array of mechanisms, making them a "privileged scaffold" in drug discovery. researchgate.net Their mechanisms often involve interactions with key proteins that regulate cellular processes. A primary area of investigation is the inhibition of protein kinases, such as EGFR and VEGFR-2, which are often overexpressed in cancers and play a critical role in cell proliferation and angiogenesis. nih.govresearchgate.net
The mechanism of action for many indole-based anticancer agents involves inducing apoptosis (programmed cell death) in cancer cells. This can be triggered through intrinsic or extrinsic pathways. For example, studies on indole-6-carboxylate derivatives have shown they can arrest the cell cycle, often at the G2/M phase, and induce apoptosis by activating caspases, which are key executioner proteins in the apoptotic cascade. nih.gov
Furthermore, the indole nucleus allows for binding to multiple receptors, which can modulate various biological pathways simultaneously. Some indole derivatives function by disrupting bacterial membranes or inhibiting biofilm formation, which is relevant for antimicrobial applications. nih.gov Others can act as potent antioxidants, scavenging harmful free radicals like reactive oxygen species (ROS), which contribute to cellular damage and are implicated in various diseases. nih.gov
Contributions to Anti-inflammatory Compound Development
The indole scaffold is integral to the development of anti-inflammatory agents. wisdomlib.org Many non-steroidal anti-inflammatory drugs (NSAIDs) feature heterocyclic rings, and indole derivatives have been developed as potent inhibitors of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.govmdpi.com The inhibition of these enzymes reduces the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. nih.gov
Research has shown that certain indole derivatives possess significant anti-inflammatory properties. nih.gov For instance, a study on a related indole carboxylic acid derivative demonstrated anti-angiogenic activity, which is linked to anti-inflammatory effects, as angiogenesis plays a role in chronic inflammation. researchgate.net The compound's ability to scavenge free radicals also contributes to its anti-inflammatory potential, as oxidative stress is a key component of the inflammatory process. researchgate.netnih.gov While direct studies on this compound are specific, its structure is utilized in the synthesis of compounds with potential anti-inflammatory properties. chemimpex.com
Engagement in Anticancer Agent Research
Indole derivatives are at the forefront of anticancer research, with several indole-based drugs, such as Vincristine, already in clinical use. nih.govnih.gov The core structure is a key component in the design of agents that target various cancer hallmarks. This compound and its close relatives serve as scaffolds for creating potent anticancer agents. chemimpex.comnih.gov
Research has focused on developing indole-6-carboxylate derivatives as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2. nih.govnih.gov These kinases are crucial for tumor growth, proliferation, and the formation of new blood vessels (angiogenesis) that supply tumors. By inhibiting these targets, the compounds can effectively halt tumor progression.
One study synthesized two series of indole-6-carboxylate derivatives and tested their anti-proliferative effects on various cancer cell lines, including liver (HepG2), colon (HCT-116), and lung (A549) cancer cells. nih.gov The most potent compounds demonstrated significant cytotoxic activity, with IC₅₀ values indicating their effectiveness at inhibiting cancer cell growth. nih.govresearchgate.net For example, a study on a bromo-indole carboxamide derivative showed a potent anti-proliferative effect on A549 lung cancer cells with an IC₅₀ of 14.4 µg/mL. researchgate.net Another related fluorescent indole derivative, methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate, also showed promising antitumoral activity against breast, melanoma, and lung cancer cell lines. researchgate.net
Table 2: Anti-proliferative Activity of a Related Indole Derivative researchgate.net
| Cell Line | Compound Type | Activity | IC₅₀ Value |
|---|---|---|---|
| A549 (Lung Cancer) | 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Anti-proliferative | 14.4 µg/mL |
| HUVEC (Endothelial Cells) | 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Anti-proliferative | 5.6 µg/mL |
Role in Natural Product Synthesis and Biomimetic Design
Natural products are a rich source of inspiration for drug discovery, and many possess complex indole-based structures. ub.edu this compound can be used in the total synthesis of natural indole alkaloids, which are known for their potent biological activities, including anticancer and anti-inflammatory properties. chemimpex.com
The synthesis of natural products often involves complex, multi-step procedures. The hexahydropyrrolo[2,3-b]indole (HPI) unit, for example, is found in numerous natural products and is typically synthesized from functionalized tryptamines or indoles. ub.edu Synthetic chemists can employ building blocks like this compound to construct these intricate architectures. Biomimetic design strategies mimic nature's synthetic pathways to create novel molecules with enhanced or similar activities to their natural counterparts. The versatility of the indole scaffold makes it an ideal starting point for such endeavors. ub.edu
Strategies for Enhancing Bioavailability through Structural Modification
A significant challenge in drug development is ensuring that a biologically active compound has good bioavailability, meaning it can be absorbed and reach its target site in the body effectively. researchgate.net Indole derivatives, despite their beneficial biological activities, can sometimes suffer from poor solubility, rapid metabolism, and limited membrane permeability. nih.gov
Medicinal chemists employ several strategies to overcome these limitations through structural modification. One approach is to create hybrid molecules or conjugates. For example, conjugating indoles with amino acids or cell-penetrating peptides can enhance solubility and permeability. nih.govresearchgate.net A study on a novel class of indole derivatives linked to a triazole and various amino acids demonstrated improved permeability and bioavailability, leading to enhanced antithrombotic effects. nih.gov Another strategy involves modifying the core indole structure by introducing specific functional groups that alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, to optimize its drug-like characteristics. nih.govmdpi.com The acetyloxy group, for example, can contribute to stability and solubility, making a compound a better candidate for drug development. chemimpex.com
Advanced Analytical and Spectroscopic Characterization in Research of Methyl 4 Methoxy 1h Indole 6 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Profiling
High-resolution NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of Methyl 4-methoxy-1H-indole-6-carboxylate in solution. Standard experiments include proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, often supplemented by two-dimensional (2D) techniques for unambiguous signal assignment.
Research findings from analyses of closely related indole (B1671886) structures are typically acquired on high-field spectrometers (e.g., 400 or 500 MHz) using deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. beilstein-journals.org Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). nih.gov
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the N-H proton of the indole ring (typically a broad singlet), the aromatic protons, the methoxy (B1213986) group protons, and the methyl ester protons. The coupling patterns (e.g., doublets, singlets) between adjacent protons on the benzene (B151609) portion of the indole ring are critical for confirming the 1,4,6-substitution pattern.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Key signals would include the carbonyl carbon of the ester, the carbons of the aromatic rings, the methoxy carbon, and the methyl ester carbon. To aid in assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.
For complex assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, providing definitive C-H bond linkages.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on established chemical shift principles and data from analogous indole compounds.
| ¹H NMR | ¹³C NMR | ||
| Position | Predicted δ (ppm) | Position | Predicted δ (ppm) |
| NH (H-1) | 8.1 - 8.5 (br s) | C=O | 167 - 169 |
| H-2 | 7.2 - 7.4 (m) | C-4 | 153 - 155 |
| H-3 | 6.5 - 6.7 (m) | C-7a | 135 - 137 |
| H-5 | 7.3 - 7.5 (d) | C-3a | 127 - 129 |
| H-7 | 6.9 - 7.1 (d) | C-6 | 121 - 123 |
| 4-OCH₃ | 3.9 - 4.1 (s) | C-2 | 120 - 122 |
| 6-COOCH₃ | 3.8 - 4.0 (s) | C-5 | 115 - 117 |
| C-7 | 95 - 97 | ||
| C-3 | 100 - 102 | ||
| 4-OCH₃ | 55 - 57 | ||
| 6-COOCH₃ | 51 - 53 |
Mass Spectrometric Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (molecular formula C₁₁H₁₁NO₃), the nominal molecular weight is 205 g/mol . chemimpex.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to several decimal places.
In a typical electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺•) at m/z = 205. Subsequent fragmentation provides a characteristic fingerprint. Based on established fragmentation principles for esters and aromatic ethers, key fragmentation pathways would be expected: thieme-connect.delibretexts.org
Alpha-cleavage at the ester: Loss of the methoxy radical (•OCH₃) to give a prominent acylium ion at m/z 174.
Alpha-cleavage at the ester: Loss of the methyl group (•CH₃) is less common for methyl esters but may produce a small peak at m/z 190.
Cleavage at the ether: Loss of a methyl radical (•CH₃) from the 4-methoxy group to yield an ion at m/z 190, followed by the loss of carbon monoxide (CO) to give an ion at m/z 162.
These fragmentation patterns allow researchers to confirm the presence of the methyl ester and methoxy functional groups.
Table 2: Expected Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Description |
| 205 | [C₁₁H₁₁NO₃]⁺• | Molecular Ion (M⁺•) |
| 190 | [M - CH₃]⁺ | Loss of a methyl radical |
| 174 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester |
| 146 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
Chromatographic Separations (HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for separating the target compound from starting materials, byproducts, and other impurities. They are used for both analytical purity assessment and preparative purification.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of non-volatile compounds like this compound. Commercial suppliers often state a purity of ≥98% as determined by HPLC. chemimpex.comchemimpex.com A common setup involves a reverse-phase column (e.g., a C18 column) with a mobile phase consisting of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile. rsc.org The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the indole chromophore absorbs strongly.
Gas Chromatography (GC): GC can be used to monitor the progress of a reaction, for instance, to determine when the starting materials have been fully consumed. rsc.org For GC analysis, the compound must be sufficiently volatile and thermally stable. The sample is vaporized and passed through a capillary column (e.g., Agilent 19091J-413) using an inert carrier gas like nitrogen. rsc.org When coupled with a mass spectrometer (GC-MS), this technique provides separation and mass information simultaneously, making it a powerful tool for identifying components in a reaction mixture.
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives
The process involves growing a high-quality single crystal of a derivative, which can be achieved by methods like slow evaporation of a solvent. tandfonline.com The crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions are determined.
For example, studies on other substituted indole carboxylate derivatives have revealed detailed structural information. researchgate.netacs.org These analyses confirm the planarity of the indole ring system and describe intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
Table 3: Example Crystallographic Data for an Indole Carboxylate Derivative (methyl 5-methoxy 1H-indole-2-carboxylate) This data is for a related derivative and illustrates the type of information obtained from X-ray crystallography. researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8956 |
| b (Å) | 5.8304 |
| c (Å) | 22.0407 |
| β (°) | 91.919 |
| Volume (ų) | 1014.06 |
| Z (molecules/unit cell) | 4 |
Computational Chemistry and Theoretical Investigations of Methyl 4 Methoxy 1h Indole 6 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For Methyl 4-methoxy-1H-indole-6-carboxylate, DFT calculations could provide a wealth of information about its geometry, stability, and electronic properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.
Key parameters that can be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For instance, in a study on a different indole (B1671886) derivative, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, DFT was used to determine its crystal structure and analyze its frontier molecular orbitals. tandfonline.com
Another important aspect that can be explored is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the methoxy (B1213986) and carboxylate groups, as well as the nitrogen atom of the indole ring, would likely be identified as regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential. This information is invaluable for predicting how the molecule will interact with other reagents.
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | (Value in eV) | Relates to the ability to donate electrons. |
| LUMO Energy | (Value in eV) | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and stability. |
| Dipole Moment | (Value in Debye) | Measures the overall polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Red (negative) regions around O and N atoms; Blue (positive) regions around H atoms. | Predicts sites for electrophilic and nucleophilic attack. |
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, MD simulations could be employed to understand its interactions with biological macromolecules, such as proteins or nucleic acids, or its behavior in different solvent environments.
In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the forces between all atoms are calculated. Newton's equations of motion are then used to predict the movement of each atom over a short time step. By iterating this process, a trajectory of the molecule's movement can be generated.
Such simulations are crucial in drug discovery for predicting the binding affinity and mode of interaction of a ligand with its target receptor. For example, docking studies, which are often a precursor to MD simulations, have been used to investigate the binding of indole-6-carboxylate derivatives to receptor tyrosine kinases like EGFR and VEGFR-2. nih.gov An MD simulation would further refine this by showing how the ligand-protein complex behaves and fluctuates over time, providing insights into the stability of the binding interactions.
Table 2: Potential Applications of Molecular Dynamics Simulations
| Simulation Type | Information Gained | Relevance |
| Ligand-Protein Docking followed by MD | Binding affinity, interaction patterns (hydrogen bonds, hydrophobic interactions), conformational changes. | Drug design and discovery, understanding mechanism of action. |
| Solvation Studies | Solvation free energy, radial distribution functions. | Predicting solubility and behavior in different solvents. |
| Self-Assembly Studies | Aggregation behavior, formation of dimers or larger clusters. | Material science applications, understanding formulation properties. |
In Silico Prediction of Reaction Pathways and Transition States
Computational methods can be used to map out potential chemical reactions involving this compound. By calculating the potential energy surface for a reaction, chemists can identify the most likely reaction pathways, intermediate structures, and transition states.
This involves calculating the energies of reactants, products, and all conceivable intermediates and transition states along a reaction coordinate. The activation energy for each step can be determined from the energy difference between the reactants and the transition state. This allows for the prediction of reaction kinetics and the identification of the rate-determining step.
For instance, the synthesis of various indole derivatives often involves multiple steps, and computational studies can help optimize reaction conditions by predicting the most favorable pathway. While specific studies on this compound are lacking, the general methodology is well-established in organic chemistry.
Table 3: Example of a Hypothetical Reaction Pathway Analysis
| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) |
| Electrophilic Aromatic Substitution | This compound + Electrophile | [Complex of indole and electrophile]‡ | Substituted indole derivative | (Calculated Value) |
| N-Alkylation | This compound + Alkyl halide | [Complex of indole and alkyl halide]‡ | N-alkylated indole derivative | (Calculated Value) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. If a set of derivatives of this compound were synthesized and tested for a specific biological activity, QSAR could be used to build a predictive model.
The process involves calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that relates these descriptors to the observed biological activity.
A recent study on new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors demonstrated the utility of this approach by synthesizing and evaluating a series of compounds, which could serve as a basis for a future QSAR study. nih.govnih.gov Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.
Table 4: Key Components of a QSAR Study
| Component | Description | Example Descriptors |
| Dataset | A series of structurally related compounds with measured biological activity. | Derivatives of this compound with varying substituents. |
| Molecular Descriptors | Numerical representations of the chemical and physical properties of the molecules. | LogP, Molar Refractivity, HOMO/LUMO energies, van der Waals volume. |
| Statistical Model | A mathematical equation linking the descriptors to the activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |
| Validation | The process of assessing the predictive power of the model. | Internal validation (cross-validation) and external validation (using a test set). |
Emerging Research Applications and Future Directions
Development of Organic Materials and Optoelectronic Components
The field of organic electronics is rapidly expanding, with a continuous demand for novel materials that are low-cost, flexible, and efficient. cas.orgacs.org Indole (B1671886) derivatives, particularly those with electron-donating groups like methoxy (B1213986) substituents, are being investigated as promising candidates for organic semiconductors. chim.itmdpi.com The methoxy group enhances the electron-donating capacity of the indole nucleus, which is crucial for the performance of p-type semiconductor materials used in various optoelectronic devices. chim.itcas.org
Research has shown that incorporating methoxy-activated indoles into larger molecular structures can lead to materials with unique properties. For instance, the synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate has been explored as a new building block for organic semiconductors. chim.it The strategic placement of methoxy and bromo groups on the indole ring allows for further functionalization, enabling the fine-tuning of the material's electronic properties. chim.it While direct studies on Methyl 4-methoxy-1H-indole-6-carboxylate for these applications are still emerging, its structural motifs are highly relevant. Oligomers of methyl indole-carboxylate have demonstrated blue light blocking properties, which is a desirable feature for optical materials. nih.gov The development of n-type organic semiconductors, which are less common than p-type, is also crucial for a range of optoelectronic applications, and functionalized indoles represent a promising avenue of exploration. researchgate.net
| Functionalization | Allows for tuning of electronic properties and solubility. chim.itmdpi.com | The synthesis of substituted dimethoxy-indole carboxylates is being investigated for creating new organic semiconductors. chim.it |
Potential Applications in Agrochemical Design
The indole scaffold is a well-established pharmacophore in agrochemistry. researchgate.netresearchgate.net Indole derivatives play a vital role in regulating plant growth and development, with compounds like indole-3-acetic acid being a primary plant hormone (auxin). frontiersin.org They can stimulate root and fruit formation and activate a plant's immune system against various stresses. researchgate.netfrontiersin.org
Derivatives of this compound are being explored for the development of new agrochemicals that could enhance crop protection and yield. nih.gov The core structure is valuable for creating compounds with potential fungicidal, bactericidal, and herbicidal activities. researchgate.netnih.gov For example, novel indole derivatives containing pyridinium (B92312) moieties have shown significant antibacterial activity against prevalent phytopathogenic bacteria like Xanthomonas oryzae. acs.org Furthermore, hybrids of indole and other heterocyclic structures, such as hydantoin, are being synthesized and tested for their plant growth regulation capabilities. nih.gov The methoxy group in these structures can enhance reactivity and bioavailability, making them valuable for creating more effective and targeted agrochemicals.
Integration into Combinatorial Synthesis Libraries
The indole ring is considered a "privileged scaffold" in medicinal chemistry and drug discovery. mdpi.commdpi.comresearchgate.net This designation stems from its ability to serve as a core structure for ligands that can bind to a wide variety of biological targets with high affinity. mdpi.com Consequently, the indole framework is a major target for the construction of small-molecule libraries used in high-throughput screening to identify new therapeutic leads. mdpi.comnih.gov
This compound is an ideal candidate for inclusion in combinatorial chemistry libraries. Its functional groups—the indole NH, the methoxy group, and the methyl carboxylate—provide multiple points for diversification. chim.itchemimpex.com Chemists can systematically modify these positions to generate a large collection of related but structurally distinct molecules. These libraries can then be screened against various pharmacological targets to discover new bioactive compounds. mdpi.com Strategies like diversity-oriented synthesis and complexity-to-diversity are employed to generate structurally complex and diverse indole-based libraries from common starting materials. nih.gov
Exploration of Green Chemistry Approaches in its Synthesis and Derivatization
Modern organic synthesis places a strong emphasis on "green chemistry," which aims to develop chemical processes that are more environmentally friendly. researchgate.net This includes using less hazardous solvents, reducing reaction times, and employing energy-efficient methods like microwave irradiation and photocatalysis. researchgate.netmdpi.com
The synthesis of indole derivatives, including methoxy-substituted ones, is an active area for the application of green chemistry principles. researchgate.net
Visible-Light Photocatalysis: This technique has emerged as a powerful and sustainable tool for organic synthesis. researchgate.net It allows for the formation of indole rings and their functionalization under mild conditions, often at room temperature, using light as a traceless reagent. nih.govnih.govacs.org For instance, photocatalytic methods have been developed for the intracellular synthesis of indoles, highlighting the biocompatibility of these reactions. nih.govacs.orgresearchgate.net
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, improve yields, and lead to cleaner product formation compared to conventional heating methods. mdpi.com Efficient microwave-assisted procedures have been reported for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives through palladium-catalyzed reactions. mdpi.com
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can simplify purification. The synthesis of novel bis(indolyl)methanes has been achieved in high yields under solvent-free conditions. researchgate.net
Table 2: Green Synthesis Methods for Indole Derivatives
| Method | Advantages | Example Application |
|---|---|---|
| Visible-Light Photocatalysis | Mild conditions, uses light as a reagent, less waste. researchgate.net | Intracellular synthesis of indoles from styryl aryl azides. nih.govacs.orgresearchgate.net |
| Microwave Irradiation | Reduced reaction times, improved yields, cleaner products. mdpi.com | Synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com |
| Solvent-Free Conditions | Reduced waste, simplified purification. researchgate.netresearchgate.net | Synthesis of bis(indolyl)methanes from bis-aldehydes and indoles. researchgate.net |
Multi-component Reactions Incorporating the Indole Moiety
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains atoms from all the starting materials. nih.govrsc.orgresearchgate.net MCRs are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity from simple precursors. nih.govrsc.org
The indole nucleus is frequently employed in MCRs to construct diverse and complex heterocyclic systems. researchgate.netrsc.org
Ugi and Passerini Reactions: These are classic isocyanide-based MCRs that can incorporate indole-derived components. nih.govresearchgate.netnih.govacs.org They are powerful tools for creating peptide-like scaffolds and other highly functionalized molecules. nih.govacs.org
Novel MCRs: Researchers are continuously developing new MCRs involving indoles. For example, a unique MCR has been reported for the modular assembly of indole-fused seven-membered heterocycles (oxadiazepines and thiadiazepines) from indoles, formaldehyde, and amino hydrochlorides. nih.govrsc.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups, including the methoxy group on the indole ring. nih.govrsc.org The operational simplicity and efficiency of MCRs make them a powerful tool for functionalizing indoles and expanding the chemical space for drug discovery and materials science. capes.gov.br
Q & A
Basic Question: What are the standard synthetic routes for Methyl 4-methoxy-1H-indole-6-carboxylate, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multistep functionalization of the indole core. Key steps include:
- Methoxy group introduction : Electrophilic substitution or protection/deprotection strategies at the 4-position.
- Esterification : Carboxylic acid activation (e.g., using thionyl chloride) followed by methanol treatment.
Reaction optimization focuses on: - Temperature control : Maintaining 0–5°C during sensitive steps (e.g., nitration) to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency at the 6-position .
- Catalyst use : Lewis acids (e.g., AlCl₃) improve regioselectivity in methoxylation.
Advanced Question: How can crystallographic data contradictions arise during structural validation of this compound derivatives?
Methodological Answer:
Discrepancies in crystallographic data often stem from:
- Disorder in the methoxy group : Dynamic rotation of the -OCH₃ moiety may lead to ambiguous electron density maps.
- Twinned crystals : Poor-quality crystals can produce overlapping reflections, requiring software like SHELXL for refinement .
- Thermal motion artifacts : High thermal displacement parameters (B-factors) for ester groups suggest overinterpretation of static models.
Resolution strategies : - Use SHELXPRO for macromolecular interface adjustments.
- Validate with PLATON to check for missed symmetry or hydrogen bonding inconsistencies .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and ester carbonyl carbons (δ ~165–170 ppm).
- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns for purity assessment .
Advanced Question: How do structural analogs of this compound compare in bioactivity studies?
Methodological Answer:
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How can computational methods resolve conflicting biological activity data for this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450).
- MD simulations : Analyze binding pocket stability over 100-ns trajectories (e.g., GROMACS).
- Contradiction analysis : Compare docking scores with experimental IC₅₀ values; discrepancies may arise from solvation effects or protonation state mismatches .
Basic Question: What purification methods ensure high-purity this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate crystals.
- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) for intermediates.
- HPLC : C18 columns and acetonitrile/water gradients (0.1% TFA) for final purity >98% .
Advanced Question: How does the methoxy group’s electronic effects influence reactivity in cross-coupling reactions?
Methodological Answer:
The 4-methoxy group acts as an electron-donating substituent, activating the indole core for:
- Buchwald-Hartwig amination : Enhanced nucleophilicity at C5/C7 positions.
- Suzuki-Miyaura coupling : Improved Pd-catalyzed coupling with aryl boronic acids.
Experimental validation : - Compare reaction rates with non-methoxy analogs (e.g., 4-H or 4-Cl derivatives).
- Monitor via in situ IR spectroscopy to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
